Amino-PEG10-acid
Descripción general
Descripción
Amino-PEG10-acid is a useful research compound. Its molecular formula is C23H47NO12 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Aplicaciones Científicas De Investigación
Self-Assembly and Structural Stability Enhancement Amino-PEG10-acid conjugates demonstrate significant potential in enhancing structural stability and facilitating the self-assembly of peptide-based materials. For instance, PEGylated peptides containing modified amyloid beta peptide fragments exhibit the ability to form fibrils with a core-shell structure. These fibrils retain the beta-sheet secondary structure critical for biological functions, and upon drying, PEG crystallization occurs without disrupting this structure. This property is vital for developing materials with specific, stable configurations, offering applications in biomaterials design and nanostructure fabrication (Castelletto et al., 2010).
Optimizing Therapeutic Proteins this compound plays a crucial role in optimizing the pharmacological properties of therapeutic proteins. By incorporating non-native amino acids and facilitating site-specific PEGylation, proteins can be engineered for improved efficacy, reduced immunogenicity, and extended circulatory half-life. This approach has been successfully applied to human growth hormone, demonstrating enhanced potency and reduced injection frequency, marking a significant advancement in protein therapeutics (Cho et al., 2011).
Cancer Research and Therapeutics In cancer research, this compound derivatives are pivotal in developing diagnostic and therapeutic strategies. For example, PEGylated nanoparticles have been designed for enhanced tumor targeting and reduced systemic clearance, directly impacting cancer therapy's efficacy. Such nanoparticles can evade immune recognition, allowing for repeated administration without eliciting the accelerated blood clearance phenomenon, thus improving the delivery of chemotherapeutic agents or diagnostic markers to tumor sites (Zhao et al., 2017).
Regulating Cellular Functions and Gene Expression PEG10, a gene also associated with this compound functionalities in broader research contexts, has been implicated in various cellular processes, including tumor cell migration and invasion. Its expression influences the behavior of cancer cells, suggesting that modulating such genes or associated pathways could offer new avenues for cancer treatment. Specifically, the expression of PEG10 in human cancers has been linked to progression and poor prognosis, emphasizing the gene's potential as a target for therapeutic intervention (Xiong et al., 2012).
Enhancing Diagnostic Imaging and Targeted Therapy The application of this compound derivatives extends into enhancing diagnostic imaging techniques and targeted therapy. For instance, PEGylated peptides have been utilized in molecular imaging to improve the detection of specific cancer types, such as prostate cancer. This involves using biomarker-specific promoters, like PEG10, to drive the expression of imaging agents, facilitating the non-invasive detection of aggressive cancer subtypes and potentially guiding therapeutic interventions (Shapovalova et al., 2019).
Mecanismo De Acción
Target of Action
Amino-PEG10-acid is a PEG-based PROTAC linker that can be used in PROTAC synthesis . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . These targets play a crucial role in the intracellular ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .
Mode of Action
This compound interacts with its targets through two different ligands connected by a linker . One of these ligands is for an E3 ubiquitin ligase, and the other is for the target protein . This interaction results in the selective degradation of target proteins, a process that is critical for the functioning of the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system, a crucial pathway in cells that controls protein degradation . This system is responsible for the degradation of misfolded or damaged proteins, regulation of many cellular processes, and control of protein levels in the cell . By interacting with this pathway, this compound can influence the balance of proteins within the cell .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . This property can enhance the bioavailability of this compound, as it can increase its solubility and decrease aggregation . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein degradation. By selectively targeting proteins for degradation, this compound can influence cellular processes controlled by these proteins . For instance, the degradation of certain proteins can impact cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophilic nature of PEG can enhance the solubility of this compound in aqueous environments . Additionally, the non-toxic and non-immunogenic properties of PEG can allow this compound to be added to media and attached to surfaces without interfering with cellular functions or target immunogenicities .
Análisis Bioquímico
Biochemical Properties
Amino-PEG10-acid plays a crucial role in biochemical reactions due to its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC . This property makes it an effective linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein . The interactions between this compound and these biomolecules facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .
Cellular Effects
This compound influences various cellular processes by modulating protein degradation pathways. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism by promoting the degradation of specific proteins . For example, in cancer cells, the use of this compound in PROTACs can lead to the degradation of oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis . This compound’s ability to target and degrade specific proteins makes it a powerful tool for studying cellular functions and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs, which facilitate the binding of target proteins to E3 ubiquitin ligases . This binding leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The amino group of this compound reacts with carboxylic acids or activated NHS esters, forming stable amide bonds that link the ligands in PROTACs . This mechanism allows for the precise targeting and degradation of specific proteins, making this compound a valuable tool in molecular biology and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound-containing PROTACs can lead to sustained protein degradation and altered cellular processes . These temporal effects highlight the importance of proper storage and handling of this compound in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing PROTACs can effectively degrade target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions . These dosage-dependent effects underscore the need for careful optimization of this compound dosages in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism . The ability of this compound to modulate these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. For example, this compound can form complexes with transport proteins that facilitate its uptake into cells, where it can then participate in biochemical reactions . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized to the cytosol and nucleoplasm, where it interacts with various biomolecules involved in protein degradation and other cellular processes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for its effectiveness in biochemical and cellular studies.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUSQJNNODUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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